molecular formula C14H17N3O4S B2703553 3-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide CAS No. 1797865-78-1

3-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide

Cat. No.: B2703553
CAS No.: 1797865-78-1
M. Wt: 323.37
InChI Key: IZQHIYKFXQLSLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide is a complex organic compound characterized by its unique molecular structure. This compound features a methoxy group, a tetrahydrofuran ring, and a pyrazolyl group, all connected through a sulfonamide linkage. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the tetrahydrofuran-3-yl moiety This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary conditions. The process would be optimized for yield, purity, and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for its intended applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the sulfonamide group makes it particularly reactive in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst may be employed.

  • Substitution: Nucleophiles such as amines or alcohols can be used to substitute the sulfonamide group.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids or ketones, while reduction may result in the formation of amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study enzyme inhibition or receptor binding. Its sulfonamide group can interact with various biological targets, making it useful in drug discovery and development.

Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. Its ability to interact with biological targets may make it useful in the treatment of diseases such as inflammation, cancer, or infections.

Industry: In industry, the compound can be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 3-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide exerts its effects depends on its molecular targets and pathways. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity or modulating their function. The specific pathways involved would depend on the biological context in which the compound is used.

Comparison with Similar Compounds

  • 3-Methoxybenzenesulfonamide: Similar in structure but lacks the tetrahydrofuran and pyrazolyl groups.

  • N-(1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide: Similar but lacks the methoxy group.

  • 3-Methoxy-N-(1-(pyridin-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide: Similar but with a pyridine ring instead of tetrahydrofuran.

Uniqueness: The presence of the tetrahydrofuran ring and the pyrazolyl group in 3-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide distinguishes it from similar compounds. These structural features contribute to its unique reactivity and biological activity, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

3-methoxy-N-[1-(oxolan-3-yl)pyrazol-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-20-13-3-2-4-14(7-13)22(18,19)16-11-8-15-17(9-11)12-5-6-21-10-12/h2-4,7-9,12,16H,5-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQHIYKFXQLSLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NC2=CN(N=C2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.